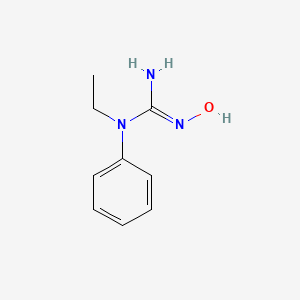

1-Ethyl-2-hydroxy-1-phenylguanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-ethyl-2-hydroxy-1-phenylguanidine |

InChI |

InChI=1S/C9H13N3O/c1-2-12(9(10)11-13)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H2,10,11) |

InChI Key |

GRYXSFVBSYDBMU-UHFFFAOYSA-N |

Isomeric SMILES |

CCN(C1=CC=CC=C1)/C(=N/O)/N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Ethyl 2 Hydroxy 1 Phenylguanidine

Established Synthetic Routes to Substituted Guanidines

The construction of the guanidinyl moiety is a well-explored area of organic synthesis, with numerous methods developed to access a wide array of substituted guanidines. These strategies can be broadly categorized into conventional and green chemistry approaches.

Conventional Synthetic Strategies

Traditional methods for guanidine (B92328) synthesis often rely on the use of a "guanylating agent," a reagent that transfers the guanidine core to a primary or secondary amine. rsc.org These methods, while effective, can sometimes require harsh conditions or the use of toxic reagents.

Common conventional strategies include:

From Thioureas: The reaction of thioureas with amines is a widely used method. rsc.org The thiourea (B124793) is typically activated with a thiophilic agent, such as a salt of mercury(II) or lead(II), or with carbodiimides (like EDC) or the Mukaiyama reagent. evitachem.com The reaction is believed to proceed through a carbodiimide (B86325) intermediate. rsc.org

From S-Alkylisothioureas: S-Alkylisothioureas, particularly S-methylisothiourea, are common guanylating agents. nih.gov These are often used as their salts (e.g., sulfate) and react with amines to afford the corresponding guanidines. nih.gov To moderate the reactivity and improve handling, the isothiourea can be protected with groups like tert-butoxycarbonyl (Boc). rsc.org

From Cyanamides: The addition of amines to cyanamides provides a direct route to N,N'-disubstituted guanidines. evitachem.com This reaction can be catalyzed by acids or Lewis acids. However, the use of highly toxic cyanogen (B1215507) bromide to prepare the cyanamide (B42294) precursors can be a significant drawback. evitachem.com

From Carbodiimides: The direct addition of amines to carbodiimides is an atom-economical approach to synthesizing trisubstituted guanidines. rsc.org

From Pyrazole-1-carboxamidines: These reagents serve as effective guanylating agents, particularly for the synthesis of guanidino acids from amino acids. rsc.org The use of protecting groups on the pyrazole (B372694) ring can allow for milder reaction conditions. rsc.org

| Conventional Method | Guanylating Agent/Precursor | Activator/Catalyst | Key Features |

| From Thioureas | Thiourea derivatives | HgCl₂, Pb(OAc)₂, EDC | Widely used, can proceed via a carbodiimide intermediate. |

| From S-Alkylisothioureas | S-Methylisothiourea salts | None (direct reaction) | Common and direct route. |

| From Cyanamides | Cyanamide or substituted cyanamides | Acid or Lewis acid catalysis | Direct but can involve toxic precursors like cyanogen bromide. |

| From Carbodiimides | Carbodiimide derivatives | None (direct reaction) | Atom-economical for trisubstituted guanidines. |

| From Pyrazole-1-carboxamidines | Pyrazole-1-carboxamidine derivatives | None (direct reaction) | Effective for guanylating amino acids. |

This table provides a summary of common conventional synthetic strategies for substituted guanidines.

Green Chemistry Approaches in Guanidine Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign methods for guanidine synthesis. These "green" approaches focus on reducing waste, avoiding toxic materials, and improving energy efficiency.

Key green chemistry strategies include:

Catalytic Guanylation: The use of catalysts, including those based on lanthanides, copper, or ruthenium, can enable milder reaction conditions and reduce the need for stoichiometric activating agents. nih.govwikipedia.org For example, scandium(III) triflate has been used to catalyze the guanylation of amines with cyanamide in water. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, or in environmentally friendly solvents like water or ethanol (B145695), reduces the environmental impact of the synthesis. wikipedia.org Mechanochemical methods, such as ball milling, have also been employed for the solvent-free synthesis of guanidines. nsf.gov

Use of Less Toxic Reagents: Replacing toxic reagents like mercury salts with safer alternatives is a key aspect of green guanidine synthesis. For instance, cyanuric chloride has been used as a non-heavy-metal activator for di-Boc-thiourea.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for converting thioureas to guanidines using a ruthenium-based photocatalyst at room temperature. wikipedia.org

| Green Chemistry Approach | Key Features | Example |

| Catalytic Guanylation | Reduces need for stoichiometric activators, milder conditions. | Scandium(III) triflate catalyzed guanylation in water. researchgate.net |

| Solvent-Free/Aqueous Reactions | Reduces use of volatile organic compounds. | Mechanochemical synthesis of thioureas and guanidines. nsf.gov |

| Less Toxic Reagents | Avoids heavy metals and other hazardous substances. | Use of cyanuric chloride instead of HgCl₂ for thiourea activation. |

| Photocatalysis | Uses visible light as an energy source, mild conditions. | Ru(bpy)₃Cl₂-catalyzed conversion of thioureas to guanidines. wikipedia.org |

This table summarizes some of the green chemistry approaches applied to guanidine synthesis.

Targeted Synthesis of 1-Ethyl-2-hydroxy-1-phenylguanidine

A proposed synthetic pathway is as follows:

Step 1: Synthesis of N-ethyl-N-phenylcyanamide The precursor, N-ethyl-N-phenylcyanamide, can be synthesized from N-ethylaniline. A common method for N-cyanation of secondary amines involves reaction with cyanogen bromide (BrCN). evitachem.com However, due to the high toxicity of cyanogen bromide, alternative, safer cyanating agents are preferred. One such method involves the use of N-chlorosuccinimide and zinc cyanide. nih.gov

Step 2: Synthesis of this compound The synthesized N-ethyl-N-phenylcyanamide can then be reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent, such as anhydrous ethanol, under reflux to yield the target compound, this compound. acs.org

Optimization of Reaction Conditions and Yield

The optimization of the proposed synthesis of this compound would be crucial to maximize the yield and purity of the final product. Key parameters to consider for optimization include:

| Parameter | Considerations for Optimization |

| Temperature | The reaction of the cyanamide with hydroxylamine is typically carried out under reflux. acs.org Varying the temperature could affect the reaction rate and the formation of byproducts. |

| Solvent | Anhydrous ethanol is a common solvent for this reaction. acs.org Other polar aprotic or protic solvents could be explored to improve solubility and reaction kinetics. |

| Reaction Time | The reaction time can range from a few hours to overnight. acs.org Monitoring the reaction progress by techniques like TLC or LC-MS would be essential to determine the optimal reaction time. |

| Stoichiometry of Reactants | Using a slight excess of hydroxylamine hydrochloride (e.g., 1.1 equivalents) is a common practice. acs.org Adjusting the stoichiometry could influence the conversion of the starting material. |

| pH | After the reaction, adjusting the pH of the aqueous workup to a slightly basic range (pH 8-9) is often necessary to facilitate the extraction of the N-hydroxyguanidine product. acs.org |

| Purification Method | Purification is typically achieved through extraction and crystallization or column chromatography. The choice of solvent system for chromatography would need to be optimized. |

This table outlines the key reaction conditions that could be optimized for the synthesis of this compound.

Exploration of Alternative Precursors and Reagents

To further refine the synthesis of this compound, the exploration of alternative precursors and reagents would be beneficial.

| Alternative Precursor/Reagent | Synthetic Strategy | Potential Advantages |

| N-Ethyl-N-phenylthiourea | Activation of the thiourea with a desulfurizing agent (e.g., a carbodiimide or mercury salt) followed by reaction with hydroxylamine. | Thioureas are often more stable and easier to handle than the corresponding cyanamides. |

| N-Ethyl-N-phenylcarbodiimide | Direct reaction of the carbodiimide with hydroxylamine. | This would be a highly atom-economical route. |

| O-protected Hydroxylamine | Using an O-protected hydroxylamine derivative in the reaction with the cyanamide or activated thiourea, followed by a deprotection step. | This could prevent potential side reactions at the hydroxyl group. |

| Alternative Cyanating Agents for Precursor Synthesis | Using reagents like trimethylsilyl (B98337) cyanide with an oxidant (e.g., bleach) for the synthesis of N-ethyl-N-phenylcyanamide. nih.gov | Avoids the use of highly toxic cyanogen bromide. |

This table presents potential alternative precursors and reagents for the synthesis of this compound.

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogues. These derivatization strategies can be employed to modulate the compound's physicochemical properties and biological activity.

Potential derivatization strategies include:

Acylation/Sulfonylation of the Hydroxy Group: The hydroxyl group can be acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to introduce a variety of functional groups.

Alkylation of the Guanidine Nitrogens: The nitrogen atoms of the guanidine moiety can potentially be alkylated, although this may require specific reaction conditions to control the regioselectivity.

Substitution on the Phenyl Ring: The phenyl ring can be functionalized through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) to introduce a wide range of substituents. These reactions would likely be performed on a precursor to N-ethylaniline before its incorporation into the final molecule.

Formation of Cyclic Analogues: Intramolecular reactions could potentially lead to the formation of cyclic guanidine derivatives.

| Derivatization Site | Reaction Type | Potential Reagents | Resulting Analogue Type |

| 2-Hydroxy Group | Acylation | Acyl chlorides, Anhydrides | O-Acyl-1-ethyl-1-phenylguanidines |

| 2-Hydroxy Group | Sulfonylation | Sulfonyl chlorides | O-Sulfonyl-1-ethyl-1-phenylguanidines |

| Guanidine Nitrogens | Alkylation | Alkyl halides | N-Alkylated-1-ethyl-2-hydroxy-1-phenylguanidines |

| Phenyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂, Acyl chlorides/AlCl₃ | Substituted phenyl analogues (e.g., nitro, bromo, acyl) |

| Guanidine Moiety | Cyclization | Bifunctional electrophiles | Heterocyclic guanidine analogues |

This table summarizes potential derivatization strategies for this compound and the types of analogues that could be synthesized.

Structural Modifications at the N1-Ethyl Moiety

Modifications at the N1-ethyl group of this compound would primarily involve the synthesis of analogues with different alkyl substituents. This would be achieved by starting with the appropriately substituted N-alkylaniline. For instance, to synthesize a propyl or butyl analogue, N-propylaniline or N-butylaniline would be used as the starting material in the synthetic sequence described above. The steric and electronic properties of the N1-alkyl group can influence the reactivity and properties of the resulting guanidine.

Table 1: Potential N1-Alkyl Analogues and Their Precursors

| Target Compound | Starting Amine |

| 1-Propyl-2-hydroxy-1-phenylguanidine | N-Propylaniline |

| 1-Butyl-2-hydroxy-1-phenylguanidine | N-Butylaniline |

| 1-Isopropyl-2-hydroxy-1-phenylguanidine | N-Isopropylaniline |

These modifications can be valuable in structure-activity relationship (SAR) studies to probe the impact of the N1-substituent's size and branching on the molecule's biological or chemical properties.

Modifications at the N2-Hydroxy Position

The N2-hydroxy group offers a key site for chemical modification, primarily through O-alkylation or O-acylation, to generate N-alkoxy or N-acyloxyguanidines, respectively.

O-Alkylation: The hydroxyl group can be alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates, in the presence of a suitable base to deprotonate the hydroxyl group. The choice of base and solvent is crucial to favor O-alkylation over potential N-alkylation at other positions. This reaction would yield N-alkoxy-N'-ethyl-N'-phenylguanidines. organic-chemistry.orgresearchgate.net

O-Acylation: Acylation of the N2-hydroxy group can be achieved using acylating agents like acyl chlorides or anhydrides. This would introduce an ester-like functionality, producing N-acyloxy-N'-ethyl-N'-phenylguanidine derivatives. These derivatives could serve as prodrugs, as the acyloxy group can be susceptible to hydrolysis in biological systems.

Table 2: Potential Modifications at the N2-Hydroxy Position

| Modification Type | Reagent Example | Product Class |

| O-Alkylation | Methyl Iodide (CH₃I) | N-methoxy-N'-ethyl-N'-phenylguanidine |

| O-Benzylation | Benzyl Bromide (BnBr) | N-benzyloxy-N'-ethyl-N'-phenylguanidine |

| O-Acylation | Acetyl Chloride (AcCl) | N-acetoxy-N'-ethyl-N'-phenylguanidine |

Substituent Effects on the N1-Phenyl Ring

The electronic nature of substituents on the N1-phenyl ring is expected to significantly influence the synthesis and properties of this compound. The synthesis of analogues with different substituents on the phenyl ring would typically start from the corresponding substituted anilines.

Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the nucleophilicity of the aniline (B41778) nitrogen. This would likely facilitate the initial steps of guanidine synthesis, such as the reaction to form the cyanamide intermediate. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) would decrease the nucleophilicity of the aniline, potentially requiring harsher reaction conditions or leading to lower yields.

The pKa of the resulting guanidinium (B1211019) ion would also be affected. EDGs on the phenyl ring are expected to increase the basicity of the guanidine, resulting in a higher pKa, while EWGs would decrease the basicity and lower the pKa. This relationship can often be quantified using Hammett plots, which correlate the reaction rates or equilibrium constants with the Hammett substituent constants (σ). For the guanylation of substituted anilines, a negative Hammett reaction constant (ρ) is typically observed, indicating that electron-donating groups accelerate the reaction. dur.ac.ukresearchgate.net

Table 3: Predicted Substituent Effects on the N1-Phenyl Ring

| Substituent (para-position) | Electronic Effect | Predicted Effect on Aniline Nucleophilicity | Predicted Effect on Guanidine Basicity (pKa) |

| -OCH₃ | Electron-donating | Increase | Increase |

| -CH₃ | Electron-donating | Increase | Increase |

| -H | Neutral | Baseline | Baseline |

| -Cl | Electron-withdrawing | Decrease | Decrease |

| -NO₂ | Strongly electron-withdrawing | Decrease | Decrease |

Mechanistic Investigations of this compound Formation

While specific mechanistic studies on the formation of this compound are not available in the published literature, the reaction mechanism can be inferred from general studies on guanidine and N-hydroxyguanidine synthesis.

Reaction Pathway Elucidation

The most probable reaction pathway for the formation of this compound from N-ethyl-N-phenylcyanamide and hydroxylamine involves the nucleophilic addition of the hydroxylamine nitrogen to the carbon atom of the cyanamide group. This addition would be followed by proton transfer steps to yield the final N-hydroxyguanidine product.

An alternative pathway, the guanylation of N-ethyl-N-phenylhydroxylamine, would likely proceed through the activation of the guanylating agent, followed by nucleophilic attack by the hydroxylamine. The precise mechanism would depend on the specific guanylating agent employed. For instance, reactions involving carbodiimides often proceed through a dissociative mechanism involving a carbodiimide intermediate. acs.org

Identification and Characterization of Key Intermediates

In the synthesis from a cyanamide, the primary intermediate would be the zwitterionic species formed upon the initial nucleophilic attack of hydroxylamine. This intermediate would be transient and likely difficult to isolate but could potentially be observed using spectroscopic techniques under controlled conditions.

In catalytic guanylation reactions, metal-guanidinate complexes can be key intermediates. acs.org For the formation of this compound, a potential intermediate could be a metal complex of the N-hydroxyguanidinate. Spectroscopic methods such as NMR, IR, and mass spectrometry would be crucial for the identification and characterization of any stable intermediates that might be formed during the synthesis. For example, the formation of cyanamide derivatives as intermediates in the microsomal transformation of N-hydroxyguanidines has been reported. nih.gov

Kinetic Studies of Synthesis Reactions

Kinetic studies provide valuable insights into reaction mechanisms, including the determination of rate-determining steps and the influence of reactant concentrations and temperature on the reaction rate. For the synthesis of this compound, kinetic studies would likely reveal the order of the reaction with respect to each reactant.

For the reaction of N-ethyl-N-phenylcyanamide with hydroxylamine, the reaction rate would likely be dependent on the concentrations of both reactants. The rate law could be expressed as:

Rate = k[N-ethyl-N-phenylcyanamide][hydroxylamine]

The rate constant, k, would be temperature-dependent, following the Arrhenius equation. Kinetic studies on the synthesis of related guanidines, such as triaminoguanidine nitrate, have shown second-order kinetics. sciencemadness.org

Furthermore, Hammett plots could be constructed by studying the kinetics of the reaction with various substituents on the phenyl ring of the N-ethyl-N-phenylcyanamide precursor. The slope of the Hammett plot (the reaction constant, ρ) would provide quantitative information about the electronic demands of the transition state of the rate-determining step. dur.ac.ukviu.ca A negative ρ value would indicate the development of positive charge at the reaction center in the transition state, consistent with nucleophilic attack on the cyanamide.

Advanced Spectroscopic and Analytical Methodologies for Research of 1 Ethyl 2 Hydroxy 1 Phenylguanidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. For 1-Ethyl-2-hydroxy-1-phenylguanidine, a combination of one-dimensional and multidimensional NMR experiments would be employed to establish connectivity and stereochemistry.

Multidimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unequivocally assign all proton (¹H) and carbon (¹³C) signals and to map the intricate bonding network of this compound, a suite of two-dimensional (2D) NMR experiments is indispensable.

Correlated Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, the ethyl group would exhibit a clear correlation between the methyl protons (triplet) and the methylene (B1212753) protons (quartet). Similarly, correlations between the aromatic protons on the phenyl ring would help in their assignment.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule. For example, correlations from the ethyl methylene protons to the nitrogen-bearing aromatic carbon and the guanidinyl carbon would confirm the N-ethyl-N-phenyl substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of nuclei. NOESY correlations would be key in determining the preferred conformation of the molecule, for instance, the relative orientation of the phenyl ring and the ethyl group.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| Ethyl-CH₃ | ~1.2 (t) | ~15 | Ethyl-CH₂, Guanidinyl-C |

| Ethyl-CH₂ | ~3.8 (q) | ~45 | Ethyl-CH₃, Phenyl-C1, Guanidinyl-C |

| Phenyl-H (ortho) | ~7.2 (d) | ~125 | Phenyl-C (para), Phenyl-C (meta) |

| Phenyl-H (meta) | ~7.4 (t) | ~129 | Phenyl-C (ortho), Phenyl-C (ipso) |

| Phenyl-H (para) | ~7.3 (t) | ~124 | Phenyl-C (ortho) |

| Guanidinyl-NH | Broad, variable | - | Guanidinyl-C |

| Guanidinyl-NH₂ | Broad, variable | - | Guanidinyl-C |

| Guanidinyl-OH | Broad, variable | - | Guanidinyl-C |

| Phenyl-C1 (ipso) | - | ~140 | Ethyl-CH₂, Phenyl-H (ortho) |

| Guanidinyl-C | - | ~160 | Ethyl-CH₂, Phenyl-H (ortho), NH, NH₂, OH |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. t = triplet, q = quartet, d = doublet.

Dynamic NMR for Conformational Analysis and Exchange Processes

The guanidine (B92328) functional group is known to exhibit interesting dynamic phenomena, such as restricted rotation around the C-N bonds and potential tautomerism. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide valuable insights into these processes in this compound.

By monitoring changes in the line shape of NMR signals as a function of temperature, it would be possible to determine the energy barriers for bond rotation and to study the kinetics of any existing exchange processes, such as proton exchange between the nitrogen and oxygen atoms of the hydroxyguanidine moiety.

Mass Spectrometry (MS) in Mechanistic and Compositional Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the unambiguous determination of its elemental formula (C₉H₁₃N₃O).

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the ethyl group, loss of the hydroxyl group, and fragmentation of the guanidine core.

Predicted Key Fragments for this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure | m/z (nominal) |

| [M]⁺ | C₉H₁₃N₃O⁺ | 179 |

| [M - C₂H₅]⁺ | C₇H₈N₃O⁺ | 150 |

| [M - OH]⁺ | C₉H₁₂N₃⁺ | 162 |

| [C₆H₅N(C₂H₅)]⁺ | N-ethylaniline cation | 121 |

| [C₆H₅NH]⁺ | Aniline (B41778) cation | 93 |

Tandem Mass Spectrometry for Complex Mixture Analysis and Degradation Studies

Tandem mass spectrometry (MS/MS) would be invaluable for the analysis of this compound in complex matrices or for studying its degradation products. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides a high degree of specificity and can be used to identify and quantify the compound even in the presence of interfering substances. This technique would be particularly useful in metabolic or environmental fate studies.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.comfrontiersin.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. The O-H and N-H stretching vibrations would appear as broad bands in the region of 3200-3500 cm⁻¹. The C=N stretching vibration of the guanidine group would likely be observed around 1650 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, and the C-N stretching vibrations would appear in the 1200-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic ring would be a strong feature in the Raman spectrum. The C=N and C-N bonds of the guanidine core would also give rise to characteristic Raman signals.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch | 3200-3400 (broad) | Weak |

| N-H Stretch | 3300-3500 (broad) | Moderate |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Moderate |

| C=N Stretch (Guanidine) | ~1650 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-N Stretch | 1200-1350 | Moderate |

By integrating the data from these advanced spectroscopic and analytical methodologies, a complete and unambiguous picture of the structure, conformation, and chemical properties of this compound can be established.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

To perform this analysis, a high-quality single crystal of the compound is required. This crystal would be grown from a suitable solvent or by sublimation. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected on a detector. By analyzing the positions and intensities of the diffracted X-ray beams, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions.

For this compound, key structural parameters that would be determined include the planarity of the phenyl and guanidine groups, the conformation of the ethyl substituent, and the intramolecular hydrogen bonding involving the hydroxyl group. This information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the components of a mixture, making them essential for assessing the purity of this compound and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. The development of a robust HPLC method is critical for ensuring the quality of any synthesized batch of this compound.

A typical HPLC method for this compound would likely employ a reversed-phase column (e.g., C18) due to the presence of the phenyl group. The mobile phase would consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the separation of the target compound from any impurities, which may have a wide range of polarities.

Detection would most commonly be performed using a UV detector, as the phenylguanidine moiety is expected to have a strong chromophore. The selection of an appropriate wavelength for detection would be determined by measuring the UV-Vis spectrum of the pure compound.

Table 2: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Note: This table presents a typical starting point for HPLC method development and would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself is likely not volatile enough for direct analysis by Gas Chromatography (GC), this technique, especially when coupled with a Mass Spectrometer (MS), is invaluable for the identification of volatile byproducts that may be present from the synthetic route.

For instance, starting materials or solvents used in the synthesis could be detected as impurities in the final product. To analyze for these, a sample of the compound could be dissolved in a suitable solvent and injected into the GC-MS. The GC would separate the volatile components, and the MS would provide mass spectra for each, allowing for their identification by comparison to spectral libraries.

If derivatization were employed to make the target compound more volatile, GC-MS could also be used for its analysis. However, this is often a more complex approach compared to HPLC for a compound of this nature.

Computational and Theoretical Chemistry Studies of 1 Ethyl 2 Hydroxy 1 Phenylguanidine

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

No DFT studies on 1-Ethyl-2-hydroxy-1-phenylguanidine have been published. Therefore, information regarding its optimized geometry, frontier molecular orbitals (HOMO-LUMO), and electronic properties is not available.

Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

There are no reports on the calculation of reactivity descriptors for this compound. Such studies would provide insight into its electrophilic and nucleophilic sites but have not been performed.

Thermochemical Properties and Reaction Energetics

The thermochemical properties, such as enthalpy of formation and Gibbs free energy, and the energetics of any potential reactions involving this compound have not been computationally investigated.

Molecular Modeling and Simulation

Conformational Analysis and Energy Landscapes

A detailed conformational analysis, which would identify the most stable three-dimensional structures and their relative energies, has not been conducted for this molecule.

Molecular Dynamics Simulations for Solvent Effects and Flexibility

No molecular dynamics simulations have been reported, which would be necessary to understand its dynamic behavior, flexibility, and interactions with solvents.

The absence of such fundamental computational data precludes the creation of the detailed article as requested. The field of computational chemistry offers powerful tools for predicting and understanding molecular behavior, and while the methodologies are well-established for related compounds, acs.orgacs.orgmdpi.com their application to this compound represents a gap in the current scientific literature. Future research initiatives would be required to generate the specific findings needed to populate the outlined study.

In Silico Exploration of Potential Molecular Interactions

Theoretical investigations into how this compound might interact with biological systems would be conducted through computational modeling.

Molecular Docking with Model Biochemical Systems

To understand its potential biological activity, researchers would perform molecular docking simulations. This involves computationally placing the this compound molecule into the binding site of a known protein target. The aim is to predict the preferred orientation of the compound when it binds to a receptor, and the strength of this binding. This process is instrumental in drug discovery and design. However, no such docking studies have been reported for this specific compound.

Binding Site Analysis and Interaction Hotspots

Following a hypothetical docking simulation, a thorough analysis of the binding site would be necessary. This would involve identifying the key amino acid residues of the protein that interact with the compound. The analysis would pinpoint "hotspots" – specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that are crucial for binding. This level of detail is absent from the scientific record for this compound.

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict the spectroscopic properties of a molecule, which can aid in its identification and characterization.

Computational Prediction of NMR Chemical Shifts

Theoretical calculations, often using Density Functional Theory (DFT), can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. These predicted spectra can then be compared with experimental data to confirm the molecular structure. For this compound, no such computational NMR predictions have been published.

Investigation of Biological Activities in Research Models and Mechanistic Insights

In Vitro Biochemical and Enzymatic Assays

In vitro assays are fundamental in early-stage drug discovery to determine the direct interaction of a compound with specific molecular targets.

Evaluation of Enzyme Inhibition or Activation Profiles

The potential for 1-Ethyl-2-hydroxy-1-phenylguanidine to act as an enzyme inhibitor or activator would be a primary area of investigation. Guanidine (B92328) derivatives have been identified as inhibitors of various enzymes. For instance, studies have explored guanidine-containing compounds as inhibitors of nitric oxide synthase and tryptophan hydroxylase 1 (TPH1). A hypothetical study of this compound could involve screening it against a panel of enzymes to determine its inhibitory activity, typically quantified as an IC50 value (the concentration of an inhibitor required to reduce the activity of an enzyme by half).

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | Assay Type | IC50 (µM) |

| Nitric Oxide Synthase (nNOS) | Radiometric Assay | Data not available |

| Inducible Nitric Oxide Synthase (iNOS) | Radiometric Assay | Data not available |

| Tryptophan Hydroxylase 1 (TPH1) | Fluorescence-based Assay | Data not available |

| Xanthine Oxidase | Spectrophotometric Assay | Data not available |

This table is for illustrative purposes only. No experimental data for this compound has been reported.

Receptor Binding Studies in Model Systems (e.g., ligand-gated ion channels, GPCRs)

Receptor binding assays are crucial for identifying if a compound interacts with cellular receptors. These assays measure the affinity of a ligand for a receptor, often expressed as a dissociation constant (Kd) or an inhibition constant (Ki). Guanidine moieties are known to interact with various receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs). To characterize this compound, competitive binding assays would be performed using a radiolabeled ligand known to bind to a specific receptor.

Table 2: Hypothetical Receptor Binding Affinity for this compound

| Receptor Target | Model System | Radioligand | Ki (nM) |

| α7 Nicotinic Acetylcholine Receptor | Rat brain membranes | [³H]-Epibatidine | Data not available |

| NMDA Receptor | HEK293 cells | [³H]-MK-801 | Data not available |

| 5-HT3 Receptor | CHO-K1 cells | [³H]-Granisetron | Data not available |

This table is for illustrative purposes only. No experimental data for this compound has been reported.

Interaction with Nucleic Acids (DNA/RNA) in Model Systems

The ability of a compound to interact with DNA or RNA can be a mechanism of action for certain therapeutic agents. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism would be employed to study the potential binding of this compound to nucleic acids. These studies would determine the binding mode, affinity, and any structural changes induced in the nucleic acid upon interaction. Currently, there is no published data on the interaction of this compound with nucleic acids.

Cell-Based Research Assays

Cell-based assays provide insights into the biological effects of a compound in a more complex, physiological environment.

Assessment of Cellular Viability and Proliferation in Established Cell Lines

The cytotoxic or cytostatic effects of this compound would be evaluated against a panel of human cancer cell lines and normal cell lines. Assays such as the MTT, XTT, or resazurin (B115843) reduction assays are commonly used to measure cellular viability. The results are typically reported as GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), or LC50 (lethal concentration for 50% of cells).

Table 3: Hypothetical Cellular Viability Data for this compound

| Cell Line | Cancer Type | Assay | GI50 (µM) |

| HeLa | Cervical Cancer | MTT Assay | Data not available |

| MCF-7 | Breast Cancer | MTT Assay | Data not available |

| A549 | Lung Cancer | Resazurin Assay | Data not available |

| HCT116 | Colon Cancer | XTT Assay | Data not available |

| HEK293 | Normal Kidney | MTT Assay | Data not available |

This table is for illustrative purposes only. No experimental data for this compound has been reported.

Studies on Cellular Pathway Modulation (e.g., signaling cascades, gene expression)

Should this compound exhibit significant activity in cellular viability assays, further studies would be warranted to elucidate the underlying molecular mechanisms. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays would be utilized to investigate the modulation of specific signaling pathways (e.g., apoptosis, cell cycle regulation, or stress response pathways). For example, if the compound induces cell death, studies would focus on key apoptotic markers like caspase activation and Bcl-2 family protein expression. To date, no such studies have been published for this compound.

Analysis of Subcellular Localization and Cellular Uptake Mechanisms

There is no specific information available in the scientific literature regarding the subcellular localization or the mechanisms of cellular uptake for this compound.

However, the broader class of guanidinium-containing molecules often utilizes general cellular uptake mechanisms. These can include endocytosis, which is an energy-dependent process involving the formation of vesicles to transport substances into the cell. nih.gov The main pathways of endocytosis are clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis. nih.gov It is also possible for some molecules to directly translocate across the plasma membrane. nih.gov The specific pathway utilized by a guanidinium-containing compound can be influenced by factors such as the number and spatial arrangement of the guanidinium (B1211019) groups. nih.gov Without experimental data for this compound, its preferred route of cellular entry remains speculative.

Mechanistic Elucidation at the Molecular and Cellular Level

Detailed Analysis of Molecular Mechanism of Action in Research Models

A detailed molecular mechanism of action for this compound in any research model has not been described in the available literature. Research on the related N-hydroxyguanidine class of compounds indicates they can have various biological activities, but this is a broader chemical class. drugbank.com

Proteomic and Metabolomic Profiling in Responding Cells

No studies reporting on the proteomic or metabolomic profiling of cells in response to treatment with this compound have been found. Such studies would be instrumental in identifying the cellular pathways and metabolic processes affected by the compound.

In Vivo Studies in Preclinical Research Models (Non-Clinical Focus)

Evaluation of Compound Distribution and Metabolism in Animal Models

There is no available data from in vivo studies in animal models to describe the distribution and metabolism of this compound.

Exploratory Studies of In Vivo Biological Effects in Disease Models

Comprehensive searches of available scientific literature and research databases have not yielded any specific studies investigating the in vivo biological effects of this compound in disease models. There is currently no published data on the evaluation of this compound in models of microbial infection or inflammation. Therefore, its potential effects in these or any other disease models remain uncharacterized.

Phenotypic Screening in Model Organisms to Discover New Biological Roles

Similarly, there is a lack of published research on the use of this compound in phenotypic screening assays using model organisms. Phenotypic screening is a powerful tool for uncovering novel biological activities of compounds without a preconceived hypothesis about their molecular targets. The absence of such studies for this compound means that its broader biological roles, which could be revealed through unbiased screening in organisms such as zebrafish, Caenorhabditis elegans, or yeast, have not been explored.

Due to the absence of research data for this compound in the specified areas, no data tables or detailed research findings can be presented.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Ethyl 2 Hydroxy 1 Phenylguanidine Derivatives

Systematic Exploration of Structural Determinants for Observed Activities

The guanidine (B92328) group is a key structural motif found in a wide array of biologically active compounds and natural products. tandfonline.com Its defining feature is its strong basicity, with the protonated form, the guanidinium (B1211019) ion, being stabilized by resonance. This positive charge at physiological pH is crucial for forming strong ionic and hydrogen bond interactions with biological targets such as enzymes and receptors. nih.gov

The guanidine moiety's ability to act as a hydrogen bond donor is a significant determinant of its biological activity. nih.gov This functional group is a common feature in compounds designed to act as anti-inflammatory agents, central nervous system agents, and inhibitors of enzymes like nitric oxide synthase. sci-hub.setandfonline.comnih.gov The delocalized positive charge of the guanidinium group allows it to interact favorably with negatively charged residues like aspartate and glutamate (B1630785) in protein binding sites.

Hypothetical Activity Data for Guanidine Moiety Modifications

This table presents illustrative data based on general principles of guanidine SAR.

| Compound | Modification | Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| 1-Ethyl-2-hydroxy-1-phenylguanidine | - | 50 |

| 1-Ethyl-1-phenylurea | Guanidine replaced with Urea | 500 |

The hydroxy (-OH) group is a versatile functional group that can significantly impact a molecule's biological activity through various mechanisms. acs.org It can act as both a hydrogen bond donor and acceptor, enabling it to form specific and directional interactions within a receptor's binding pocket. nih.gov This anchoring effect can enhance the affinity of the molecule for its target. nih.gov

Furthermore, the introduction of a hydroxyl group can alter the molecule's pharmacokinetic properties by increasing its water solubility, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The position of the hydroxyl group is critical; even minor shifts can lead to significant changes in receptor affinity and metabolic stability. researchgate.net In the context of this compound, the hydroxy group attached to the guanidine core introduces a key point of potential interaction with a biological target.

Illustrative Data on the Impact of the Hydroxy Group

This table presents hypothetical data based on established principles of hydroxyl group contributions.

| Compound | Modification | Inhibitory Concentration (IC50, µM) |

|---|---|---|

| This compound | - | 10 |

| 1-Ethyl-1-phenylguanidine | Hydroxy group removed | 80 |

The phenyl and ethyl groups attached to the nitrogen atoms of the guanidine core play a crucial role in defining the steric and electronic properties of this compound. The phenyl ring, a bulky and hydrophobic substituent, can engage in van der Waals and pi-stacking interactions with aromatic residues in a binding site. mdpi.com The nature and position of substituents on the phenyl ring can further modulate activity, with electron-withdrawing or electron-donating groups altering the electronic distribution and potentially influencing binding affinity. mdpi.commdpi.com

Hypothetical Activity Data for Phenyl and Ethyl Substituent Modifications

This table provides illustrative data based on general SAR principles for aromatic and alkyl substituents.

| Compound | Phenyl Substituent | Ethyl Substituent | Biological Activity (% Inhibition at 10 µM) |

|---|---|---|---|

| This compound | H | Ethyl | 75 |

| 1-Ethyl-2-hydroxy-1-(4-chlorophenyl)guanidine | 4-Chloro | Ethyl | 85 |

| 1-Ethyl-2-hydroxy-1-(4-methoxyphenyl)guanidine | 4-Methoxy | Ethyl | 60 |

| 1-Methyl-2-hydroxy-1-phenylguanidine | H | Methyl | 70 |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

To move beyond a qualitative understanding of SAR, computational methods like Quantitative Structure-Activity Relationships (QSAR) and cheminformatics are employed. These approaches aim to build mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities.

QSAR model development for guanidine derivatives involves calculating a set of molecular descriptors for a series of compounds with known biological activities. researchgate.net These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). frontiersin.orgnih.gov

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to create an equation that predicts the biological activity based on the most relevant descriptors. nih.gov A robust QSAR model can be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding synthetic efforts towards more potent compounds. frontiersin.org

Example of a Simplified QSAR Equation

pIC50 = 0.5 * LogP - 0.2 * Molecular_Weight + 1.5 * H_Bond_Donors + constant

This equation is a simplified, hypothetical representation.

The foundation of a predictive QSAR model lies in the rigorous statistical analysis of the relationship between structural descriptors and biological activity. researchgate.net Key statistical parameters used to evaluate the quality of a QSAR model include the correlation coefficient (r²), which indicates the proportion of variance in the biological activity that is predictable from the descriptors, and the cross-validated correlation coefficient (q²), which assesses the model's predictive power on new data. nih.gov

Cheminformatics tools are also used to analyze large datasets of molecules to identify key structural features, or "scaffolds," that are associated with a particular biological activity. nih.gov This can reveal trends that may not be apparent from manual inspection of a small number of compounds and can help in the design of new chemical libraries for screening.

Illustrative Statistical Data for a Hypothetical QSAR Model

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| r² (coefficient of determination) | 0.85 | 85% of the variance in activity is explained by the model. |

| q² (cross-validated r²) | 0.70 | The model has good predictive ability for new compounds. |

Rational Design Principles for Novel Analogues

The rational design of new chemical entities is a cornerstone of modern drug discovery and tool development. It moves beyond serendipitous findings to a more directed and efficient process of identifying promising new molecules. For derivatives of this compound, this process is guided by a deep understanding of its structure-activity and structure-property relationships.

The development of improved research tools from the this compound scaffold begins with the formulation of clear, testable hypotheses. These hypotheses are built upon existing knowledge of the target and the chemical properties of the scaffold.

A primary hypothesis revolves around the N-hydroxyguanidine functionality, which is a known feature in compounds that can act as nitric oxide (NO) donors upon enzymatic oxidation. acs.org The core hypothesis is that derivatives of this compound can be optimized to act as selective substrates for specific nitric oxide synthase (NOS) isoforms. This selectivity is crucial for developing research tools that can probe the function of individual NOS isoforms in biological systems.

Key structural components of this compound that are ripe for modification include:

The Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring are predicted to be critical determinants of binding affinity and selectivity for the target enzyme. It is hypothesized that small, electron-donating groups at the para position could enhance activity, a trend observed in related N-aryl N'-hydroxyguanidines. acs.org

The Ethyl Group: The ethyl group on the N1 position can be varied to explore a potential hydrophobic pocket within the enzyme's active site. The hypothesis is that altering the size and nature of this alkyl group will impact the compound's potency and selectivity.

A representative set of initial hypotheses for guiding analogue design is presented in the table below:

| Hypothesis ID | Structural Modification | Predicted Outcome | Rationale |

| HYP-001 | Introduction of small, electron-donating substituents (e.g., -CH₃, -OCH₃) on the phenyl ring. | Increased potency as a substrate for the target enzyme. | Based on SAR of similar N-aryl N'-hydroxyguanidines where such groups enhance activity. acs.org |

| HYP-002 | Replacement of the ethyl group with larger or more constrained alkyl groups (e.g., isopropyl, cyclopropyl). | Improved selectivity for the target enzyme over related isoforms. | Exploration of a potential hydrophobic pocket to achieve isoform-specific interactions. |

| HYP-003 | Introduction of polar groups on the phenyl ring. | Enhanced aqueous solubility and improved pharmacokinetic properties. | Addresses potential liabilities of poorly soluble lead compounds. |

The development of novel analogues of this compound follows a well-established iterative process known as the Design-Synthesis-Test-Analyze (DSTA) cycle. This cyclical approach allows for the continuous refinement of compounds based on experimental feedback.

Design: In the initial phase, a library of virtual compounds is designed based on the hypotheses generated. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) models, are often employed to prioritize compounds for synthesis.

Synthesis: The prioritized compounds are then synthesized in the laboratory. The synthetic routes are designed to be efficient and flexible, allowing for the rapid production of a diverse set of analogues.

Test: The newly synthesized compounds are subjected to a battery of in vitro and in vivo assays to determine their biological activity, selectivity, and physicochemical properties.

Analyze: The data from the testing phase is then carefully analyzed to understand the structure-activity and structure-property relationships. This analysis informs the design of the next generation of compounds, thus initiating a new cycle.

The DSTA cycle is a powerful paradigm for optimizing lead compounds and is a fundamental component of modern medicinal chemistry.

Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of rational drug design is the ability to correlate theoretical predictions with experimental results. This correlation validates the computational models and provides confidence in their predictive power for future design cycles.

For the this compound series, molecular docking simulations can be used to predict the binding modes of different analogues within the active site of a target enzyme. These predicted binding poses can then be correlated with the experimentally determined biological activities.

For instance, a computational model might predict that an analogue with a bulky substituent on the phenyl ring will have a lower binding affinity due to steric hindrance. If the experimental data confirms that this analogue is indeed less potent, it strengthens the validity of the model.

A hypothetical correlation between predicted binding affinity and experimentally measured IC₅₀ values for a series of this compound analogues is presented below:

| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Experimental IC₅₀ (µM) | Correlation |

| A-01 | Unsubstituted Phenyl | -8.5 | 15.2 | Baseline |

| A-02 | 4-Methylphenyl | -9.2 | 8.1 | Good correlation: Higher predicted affinity matches lower IC₅₀. |

| A-03 | 4-Chlorophenyl | -8.8 | 12.5 | Good correlation: Intermediate predicted affinity aligns with intermediate IC₅₀. |

| A-04 | 4-Nitrophenyl | -7.1 | 45.7 | Good correlation: Lower predicted affinity corresponds to higher IC₅₀. |

| A-05 | 3-Methylphenyl | -8.7 | 14.1 | Good correlation: Similar predicted affinity to baseline aligns with similar IC₅₀. |

Discrepancies between theoretical predictions and experimental observations are also highly informative. They can point to limitations in the computational model, such as the use of a rigid receptor structure or inaccurate scoring functions. These discrepancies drive the refinement of the models, leading to more accurate predictions in subsequent DSTA cycles.

Methodological Advancements and Future Research Directions

Development of Novel Assay Platforms for 1-Ethyl-2-hydroxy-1-phenylguanidine Research

To accelerate the investigation of this compound, the development of bespoke assay platforms is essential. These platforms are moving towards smaller scales and higher throughput, incorporating real-time monitoring to provide dynamic data on molecular interactions.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the automated testing of vast numbers of chemical compounds against biological targets. bmglabtech.com The primary objective of HTS is to identify "hits" or "leads"—compounds that modulate a target's activity in a desired manner—which then serve as starting points for further optimization. bmglabtech.comnih.gov For a compound like this compound, HTS campaigns would be instrumental in identifying its biological targets and understanding its activity profile.

The process involves several key steps: sample preparation, the use of laboratory automation and robotics, and data acquisition and processing. bmglabtech.com While specific HTS campaigns for this compound may not be extensively documented, advanced methodologies developed for the broader class of guanidino compounds offer a clear blueprint. One such advanced technique is liquid chromatography-drift tube ion mobility spectrometry-quadrupole time of flight mass spectrometry (LC-DTIMS-QTOF MS). nih.gov This platform allows for both the high-throughput screening and precise quantitation of guanidino compounds in biological samples, such as human thyroid tissues. nih.gov The method uses stable isotope labeling and provides multidimensional data (retention time, drift time, m/z, and collision cross section) to ensure high specificity and selectivity for identifying and quantifying these molecules. nih.gov

Interactive Table: Comparison of HTS Methodologies for Guanidine (B92328) Compound Research

| Methodology | Principle | Throughput | Key Advantages for Guanidine Research |

|---|---|---|---|

| LC-DTIMS-QTOF MS | Combines liquid chromatography with ion mobility spectrometry and high-resolution mass spectrometry for separation and detection. nih.gov | High | Provides high specificity, selectivity, and accurate quantification through multidimensional data (retention time, drift time, m/z). nih.gov |

| Reporter-Based Assays | Genetically engineered cells express a reporter gene (e.g., luciferase, GFP) under the control of a promoter responsive to a specific signaling pathway. | Ultra-High | Enables mechanism-informed screening by directly measuring the activation or inhibition of a cellular pathway in a live-cell context. mdpi.com |

| Biochemical Assays | Direct measurement of the interaction between the compound and a purified target protein (e.g., enzyme, receptor) using techniques like fluorescence polarization or FRET. | High to Ultra-High | Offers a controlled, in vitro system to quantify direct binding affinity and inhibitory constants without the complexity of a cellular environment. nuvisan.com |

Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a measurable signal upon binding to a target analyte. mdpi.comnih.gov They are particularly valuable for studying small molecules like this compound because they can provide real-time, label-free data on binding kinetics and affinity. mdpi.com The development of such sensors faces challenges due to the low mass and abundance of small molecules, which can result in weak signals. mdpi.com

Several innovative biosensor technologies are being developed to overcome these limitations:

Optical Biosensors : Techniques like surface plasmon resonance (SPR) are considered a gold standard for monitoring molecular interactions, but their signal often scales with the mass of the analyte. mdpi.com Newer optical approaches, such as those based on liquid crystals, are emerging for high-sensitivity, label-free detection. mdpi.com

Electrochemical and Piezoelectric Biosensors : These sensors detect changes in electrical properties (e.g., impedance) or mass (e.g., frequency) upon analyte binding. mdpi.com Advances are focused on amplifying the signal to enhance sensitivity for small-molecule detection in biologically relevant fluids. mdpi.com

Genetically Encoded Biosensors : These biosensors are proteins engineered to produce a detectable signal, such as fluorescence, in response to binding a specific small molecule. nih.gov They can be used within living cells to monitor the dynamics of a target molecule with high spatial and temporal resolution. nih.govmdpi.com

Digital Single-Particle Switch Sensors : A novel approach involves particles tethered to a surface that can transiently bind to detection molecules. Analyte molecules in solution compete for these binding sites, and the rate of particle "switching" events, monitored optically, decreases as the analyte concentration increases. This method is reversible and suitable for continuous, real-time monitoring. acs.org

Integration with Advanced Omics Technologies

To move beyond single-target interactions, researchers are integrating data from screening platforms with "omics" technologies. This approach allows for a holistic view of a compound's effects on complex biological systems.

Systems biology and network pharmacology represent a paradigm shift from the "one target, one drug" model to a more comprehensive network-based approach. This is particularly relevant for guanidine derivatives, which are known to often interact with multiple targets. nih.govnih.gov

Systems Biology aims to understand the complex interactions within biological systems. For this compound, a systems biology approach would involve:

Data Acquisition : Gathering large-scale data on how the compound affects the proteome, transcriptome, and metabolome of cells or tissues.

Network Construction : Using this data to build computational models of the biological networks perturbed by the compound.

Pathway Analysis : Identifying the key signaling pathways and cellular processes that are modulated, providing insights into the compound's mechanism of action and potential polypharmacology.

Emerging Research Avenues for Hydroxyguanidine Compounds

The unique chemical properties of the hydroxyguanidine moiety are opening up new lines of investigation, including its use as a specialized tool to explore biological processes.

A chemical probe is a selective small-molecule modulator used to study the function of a protein target in biological systems. nih.gov Unlike drugs, the primary purpose of a probe is not therapeutic but rather to serve as a high-quality research tool. An ideal probe is potent, selective, and has a demonstrated mechanism of action in a cellular context. nih.govyoutube.com

Hydroxyguanidine compounds possess significant potential for development into chemical probes. A critical area of interest stems from the finding that N-hydroxyguanidine compounds can be chemically oxidized to release nitric oxide (NO) or nitroxyl (B88944) (HNO), two highly important signaling molecules. nih.gov For example, the oxidation of N-hydroxyalkylguanidines with specific agents like lead tetra-acetate was shown to generate significant amounts of nitric oxide. nih.gov This suggests that compounds like this compound could be developed as chemical probes to:

Investigate NO/HNO Signaling : Serve as tools to release NO or HNO in a controlled manner, allowing researchers to probe the downstream effects of these signaling molecules in specific cellular or tissue environments.

Validate Drug Targets : By selectively modulating a target and observing the resulting phenotype, a probe can help validate whether that target is relevant to a disease process. rsc.org

Complement Genetic Approaches : Probes offer advantages such as rapid and reversible target inhibition, which can reveal temporal aspects of a biological process that are difficult to study using genetic methods like CRISPR or RNAi. nih.gov

The development of a well-characterized chemical probe based on the this compound scaffold would be a valuable contribution to understanding the biological pathways it modulates.

Exploration in Materials Science or Catalysis

No research data is available to detail the exploration of this compound in materials science or catalysis based on its chemical properties.

Challenges and Opportunities in Guanidine Derivative Research

While general challenges exist in the synthesis and application of guanidine derivatives, such as the need for protecting groups and the optimization of reaction conditions, there is no specific information on the challenges and opportunities unique to the research of this compound. nih.gov

Future Perspectives and Unanswered Questions for this compound Research

Given the lack of foundational research on this compound, it is not possible to outline future perspectives or identify specific unanswered questions. The primary unanswered question is the very existence and synthesis of this compound, followed by the characterization of its basic chemical and physical properties.

Q & A

Q. How can ethical data management practices be integrated into studies involving this compound?

- Methodological Answer : Adopt FAIR principles: store raw data in repositories (e.g., Zenodo) with unique DOIs. Use electronic lab notebooks (ELNs) for real-time tracking. Disclose conflicts of interest (e.g., funding sources) and adhere to institutional review boards (IRBs) for human/animal studies .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.